Cas no 946234-51-1 (5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide)

5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide
- 5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide
- AKOS024648729
- 5-chloro-2-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
- F2444-0253
- 5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide
- 946234-51-1
-
- インチ: 1S/C22H23ClN4O3/c1-13(2)30-21-12-20(24-14(3)25-21)26-16-6-8-17(9-7-16)27-22(28)18-11-15(23)5-10-19(18)29-4/h5-13H,1-4H3,(H,27,28)(H,24,25,26)
- InChIKey: AXVDJUSRCJVHBB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(NC1C=CC(=CC=1)NC1C=C(N=C(C)N=1)OC(C)C)=O)OC
計算された属性
- せいみつぶんしりょう: 426.1458683g/mol
- どういたいしつりょう: 426.1458683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5
5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2444-0253-15mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-75mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-2μmol |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-40mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-50mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-2mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-30mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-10μmol |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-100mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2444-0253-4mg |
5-chloro-2-methoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide |
946234-51-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide 関連文献
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamideに関する追加情報
Introduction to 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide and Its Significance in Modern Pharmaceutical Research
5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide, identified by its CAS number 946234-51-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule, with its intricate structural framework, represents a fascinating example of how structural complexity can be leveraged to modulate biological pathways and potentially yield novel therapeutic agents. The compound's structure incorporates several key functional groups, including a chloro substituent, a methoxy group, and a pyrimidine-based amine moiety, which together contribute to its unique chemical properties and biological activity.
The 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide molecule is of particular interest due to its potential role in inhibiting key enzymes and pathways involved in various diseases. Recent studies have highlighted the importance of benzamide derivatives in the development of drugs targeting cancer, inflammation, and infectious diseases. The presence of the chloro group at the 5-position and the methoxy group at the 2-position of the benzamide core enhances its binding affinity to target proteins, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The pyrimidine ring, combined with the phenyl group bearing an amine substituent, suggests potential interactions with enzymes such as kinases and phosphodiesterases. These enzymes are critical regulators of cellular processes, and their inhibition has been a major focus in drug development over the past few decades. The 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide structure may serve as a scaffold for designing more potent and selective inhibitors by leveraging computational chemistry and structure-based drug design approaches.
Recent advancements in medicinal chemistry have emphasized the use of multitargeted compounds that can modulate multiple pathways simultaneously. The 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide molecule exemplifies this trend, as its multifaceted structure allows for interactions with more than one biological target. This characteristic could be particularly beneficial in treating complex diseases that involve multiple dysregulated pathways. For instance, studies have shown that benzamide derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.
The synthesis of 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and functional group transformations. The process requires careful optimization to ensure high yield and purity, which are critical for subsequent biological testing. Advances in synthetic methodologies have enabled researchers to produce complex molecules like this one with greater efficiency and precision, reducing the time and resources needed for drug discovery.
In vitro studies have begun to elucidate the biological activity of 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide, revealing potential applications in various therapeutic areas. Initial experiments suggest that this compound may exhibit inhibitory effects on certain kinases, which are overexpressed in many cancers. Additionally, its ability to interact with other targets such as transcription factors could make it useful in treating inflammatory diseases. These findings underscore the importance of continued research into this molecule and its derivatives.
The integration of computational tools into drug discovery has significantly accelerated the process of identifying promising candidates like 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide. Molecular docking simulations can predict how a compound binds to its target enzyme or receptor, providing valuable insights into its potential efficacy. Furthermore, virtual screening techniques allow researchers to rapidly assess thousands of compounds based on their structural features and known bioactivity profiles. These approaches have been instrumental in identifying novel therapeutic agents that might otherwise remain undiscovered.
The future prospects for 5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide are bright, particularly as more data becomes available from ongoing preclinical studies. Researchers are exploring ways to optimize its pharmacokinetic properties, such as improving solubility and reducing toxicity, to enhance its clinical potential. Additionally, combination therapies involving this compound with other drugs may offer synergistic benefits in treating complex diseases. As our understanding of biological pathways continues to grow, molecules like this one will play an increasingly important role in developing next-generation therapeutics.
In conclusion,5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan - ilyloxy ) pyrimidin - 4 - ylamin o } phen yl ) benz amide ( CAS no . 946234 - 51 - 1 ) represents a significant advancement in pharmaceutical research due to its complex structure and multifaceted biological activity . Its potential applications in treating cancer , inflammation , and other diseases make it a valuable candidate for further investigation . As research progresses , we can expect more insights into its mechanisms of action and new strategies for optimizing its therapeutic efficacy . The continued exploration of this compound will contribute to the development of innovative treatments that address some of today's most pressing medical challenges .
946234-51-1 (5-chloro-2-methoxy-N-(4-{2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylamino}phenyl)benzamide) 関連製品
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